molecular formula C12H8BrN5O3 B11054207 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11054207
M. Wt: 350.13 g/mol
InChI Key: DOOUZSJDNNTEBB-UHFFFAOYSA-N
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Description

6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a bromine atom, an oxadiazole ring, and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the benzotriazinone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring and benzotriazinone core can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Amines, thiols, under basic or acidic conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and cyclized products with enhanced structural complexity.

Scientific Research Applications

6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
  • 6-fluoro-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
  • 6-iodo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Uniqueness

The uniqueness of 6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one lies in its specific combination of structural features, such as the bromine atom, oxadiazole ring, and benzotriazinone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H8BrN5O3

Molecular Weight

350.13 g/mol

IUPAC Name

6-bromo-3-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C12H8BrN5O3/c1-6-11(16-21-15-6)10(19)5-18-12(20)8-4-7(13)2-3-9(8)14-17-18/h2-4H,5H2,1H3

InChI Key

DOOUZSJDNNTEBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C(=O)CN2C(=O)C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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